5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
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Overview
Description
5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with a bromoethenyl group and a cyclopentyl ring bearing hydroxyl and hydroxymethyl groups. Its unique structure lends itself to diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe bromoethenyl group is then added via a halogenation reaction, often using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromoethenyl group can be reduced to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while substitution of the bromine atom can produce various substituted pyrimidine derivatives .
Scientific Research Applications
5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-2-chloroethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
- 5-[(E)-2-fluoroethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
- 5-[(E)-2-iodoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromoethenyl group allows for unique substitution reactions, while the hydroxyl and hydroxymethyl groups enhance its solubility and binding properties .
Properties
Molecular Formula |
C12H15BrN2O4 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15BrN2O4/c13-2-1-7-5-15(12(19)14-11(7)18)9-3-8(6-16)10(17)4-9/h1-2,5,8-10,16-17H,3-4,6H2,(H,14,18,19)/b2-1+ |
InChI Key |
KAVDAMFOTJIBCK-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)/C=C/Br |
Canonical SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)C=CBr |
Origin of Product |
United States |
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